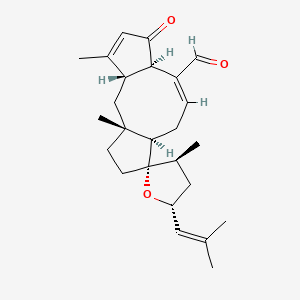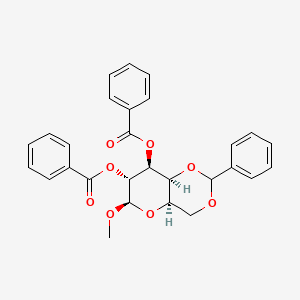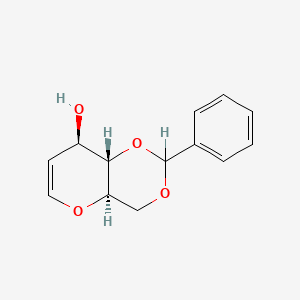
4,6-O-Benzylidene-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Benzylidene-D-glucal (4,6-O-Bz-D-glucal) is a naturally occurring compound found in many plant species. It is a sugar derivative with a benzylidene group attached to the 4,6-position of the glucal molecule. 4,6-O-Bz-D-glucal has been the subject of many scientific studies due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications : 4,6-O-Benzylidene-D-glucal is synthesized as an intermediate from α-methyl glucopyranoside, demonstrating its role in synthetic pathways. This synthesis involves a four-step reaction sequence, highlighting its utility in producing complex molecules (Chambers, Evans, & Fairbanks, 2003).
Facile Synthesis Techniques : Research shows a facile synthesis approach for 4,6-O-Benzylidene-D-glycals. This involves benzylation and subsequent reduction, underlining the compound's accessibility for research and industrial purposes (Sakakibara et al., 2008).
Allylic Substitutions : The compound reacts with sodium azide under boron trifluoride catalysis, leading to azido-glycals. This finding is crucial for developing derivatives of this compound for further chemical applications (Guthrie & Irvine, 1980).
Cycloadditions and Structural Analysis : Cycloaddition reactions with dichloroketene to form C-glycoside derivatives and modified nucleosides demonstrate the compound's role in synthesizing structurally diverse molecules. X-ray structure analysis further elucidates the stereochemical aspects of these reactions (Chun et al., 2005).
Reactions with Benzoic Acid and Triphenyl-Phosphine : Its reaction with benzoic acid and triphenyl-phosphine leads to specific derivatives, showcasing the compound's versatility in organic synthesis (Guthrie et al., 1981).
Applications in Carbohydrate Chemistry : The compound's applications in carbohydrate chemistry are evident in its use for synthesizing various glycosides and analogues, which are crucial in medicinal chemistry and drug design (Ferrier & Prasad, 1969).
Mecanismo De Acción
Target of Action
4,6-O-Benzylidene-D-glucal is primarily used as an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .
Mode of Action
It is known to be involved in the synthesis of oligosaccharides . The compound can react with other molecules to form complex structures, contributing to the diversity and functionality of oligosaccharides .
Biochemical Pathways
This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are essential components of glycoproteins and glycolipids, which are involved in numerous biological processes, including cell adhesion, cell signaling, and immune response .
Result of Action
The primary result of the action of this compound is the synthesis of oligosaccharides . These complex carbohydrates have diverse structures and functions, contributing to various biological processes. The specific effects at the molecular and cellular levels would depend on the particular oligosaccharides synthesized and their interactions with other molecules in the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, the compound has been prepared by the reaction of benzaldehyde with D-glucal in the presence of anhydrous zinc chloride and anhydrous sodium sulfate . Therefore, the reaction conditions can significantly affect the compound’s action and the resulting oligosaccharide synthesis .
Análisis Bioquímico
Biochemical Properties
4,6-O-Benzylidene-D-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates. Additionally, this compound can interact with proteins and other biomolecules through its benzylidene group, which can form non-covalent interactions such as hydrogen bonds and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of key metabolic enzymes. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the benzylidene group to specific biomolecules, which can alter their activity or function. For example, the interaction of this compound with glycosyltransferases can inhibit or activate these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects on carbohydrate metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where the impact of this compound becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and breakdown of complex carbohydrates. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fructose. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycoproteins and other complex molecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in the correct biochemical pathways .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4,6-O-Benzylidene-D-glucal can be achieved through a multi-step process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "D-glucose", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium periodate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of D-glucose with benzaldehyde to form benzylidene-D-glucose", "Step 2: Oxidation of benzylidene-D-glucose with sodium periodate to form benzylidene-D-glucal", "Step 3: Deprotection of benzylidene-D-glucal with sodium borohydride in methanol to form 4,6-O-Benzylidene-D-glucal", "Step 4: Purification of the product using hydrochloric acid, sodium hydroxide, diethyl ether, and chloroform" ] } | |
Número CAS |
63598-36-7 |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |
Clave InChI |
XMDUTBYCCVWPLD-FVCCEPFGSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |
SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
Sinónimos |
1,5-Anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-D-arabino-Hex-1-enitol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




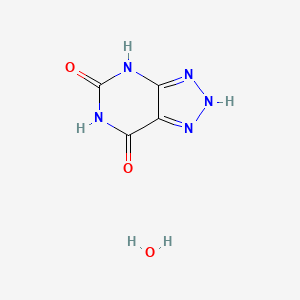

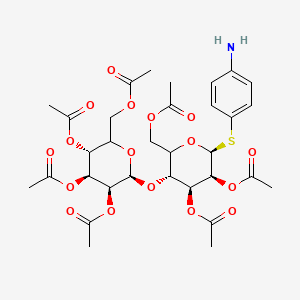

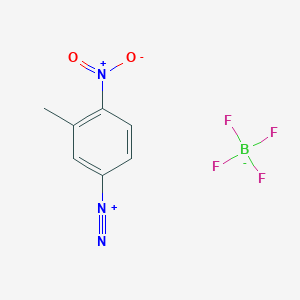
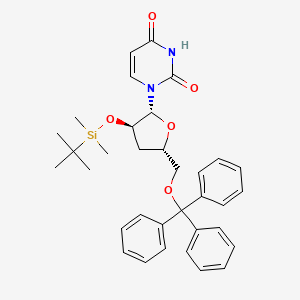
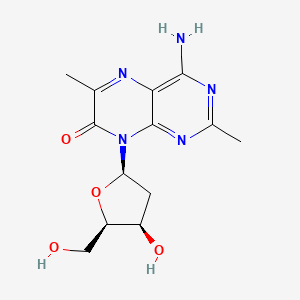
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
